![molecular formula C18H20N2O3 B379388 2-(Methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole](/img/structure/B379388.png)
2-(Methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with methoxymethyl and methoxy-phenoxy-ethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the benzimidazole core using methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the methoxy-phenoxy-ethyl group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 2-(4-methoxy-phenoxy)-ethyl bromide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl and methoxy-phenoxy-ethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
科学研究应用
2-(Methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(Methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
2-Methoxy-4-(methoxymethyl)-phenol: Shares the methoxy and methoxymethyl groups but lacks the benzimidazole core.
4-Methoxyphenethylamine: Contains the methoxyphenyl group but differs in the rest of the structure.
2-Methoxy-4-methyl-1-(1-methylethyl)-benzene: Similar in having a methoxy group but differs significantly in other substituents.
Uniqueness
2-(Methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole is unique due to its specific combination of functional groups and the benzimidazole core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H20N2O3 |
|---|---|
分子量 |
312.4g/mol |
IUPAC 名称 |
2-(methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O3/c1-21-13-18-19-16-5-3-4-6-17(16)20(18)11-12-23-15-9-7-14(22-2)8-10-15/h3-10H,11-13H2,1-2H3 |
InChI 键 |
SFKPUPCDKCGJQB-UHFFFAOYSA-N |
SMILES |
COCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC |
规范 SMILES |
COCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


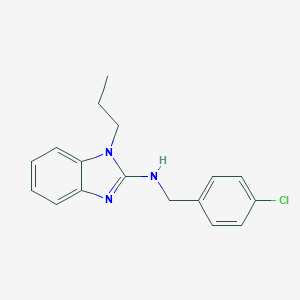
![N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379308.png)
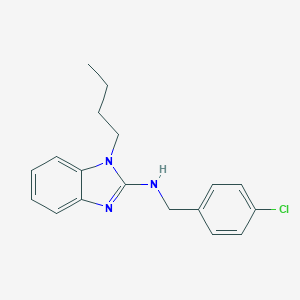
![N-[(4-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379312.png)
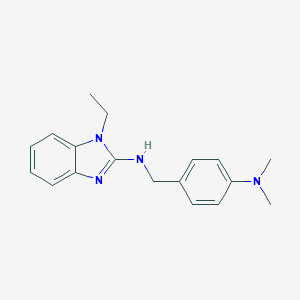
![N-[4-(dimethylamino)benzyl]-1-isopropyl-1H-benzimidazol-2-amine](/img/structure/B379314.png)
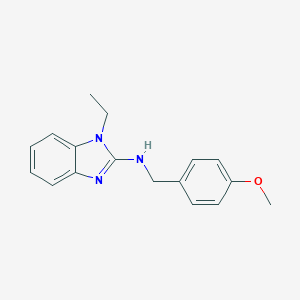
![N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379322.png)
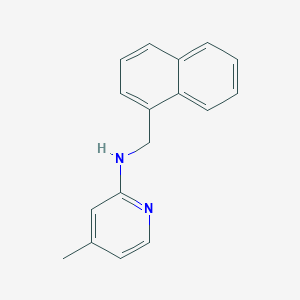
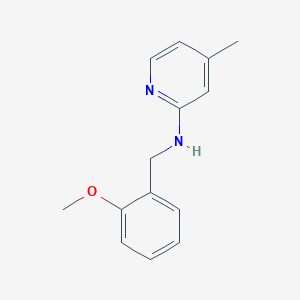
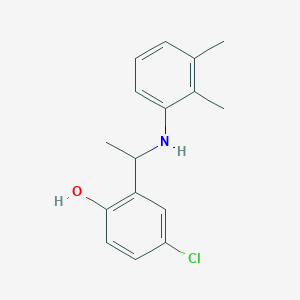
![4-Chloro-2-[1-(2,6-dimethylanilino)ethyl]phenol](/img/structure/B379326.png)
![4-methyl-N-{2-[(3-quinolinylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B379327.png)
![N-[2-[(4-iodoanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379328.png)
